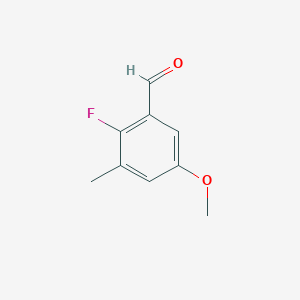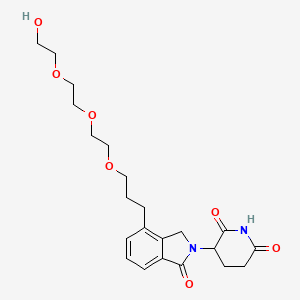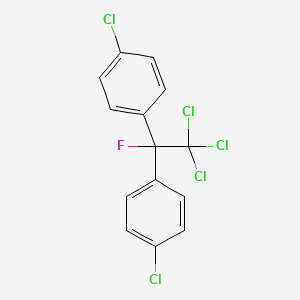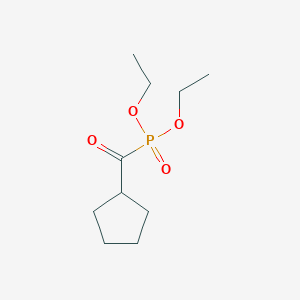
Diethyl (cyclopentanecarbonyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (cyclopentanecarbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentanecarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (cyclopentanecarbonyl)phosphonate typically involves the reaction of diethyl phosphite with cyclopentanecarbonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite acts as a nucleophile, attacking the carbonyl carbon of the cyclopentanecarbonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (cyclopentanecarbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (cyclopentanecarbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (cyclopentanecarbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphoryl transfer reactions. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Diethyl phosphonate: Lacks the cyclopentanecarbonyl group, making it less sterically hindered and more reactive.
Cyclopentanecarbonyl chloride: Used as a precursor in the synthesis of diethyl (cyclopentanecarbonyl)phosphonate.
Phosphonic acids: Similar reactivity but different physical properties due to the presence of acidic protons.
Uniqueness: this compound is unique due to its combination of a phosphonate group with a cyclopentanecarbonyl moiety, providing a balance of reactivity and steric hindrance that can be fine-tuned for specific applications.
Propiedades
Número CAS |
1490-10-4 |
|---|---|
Fórmula molecular |
C10H19O4P |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
cyclopentyl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C10H19O4P/c1-3-13-15(12,14-4-2)10(11)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
Clave InChI |
ZXPSUEIKGCGDHI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)C1CCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



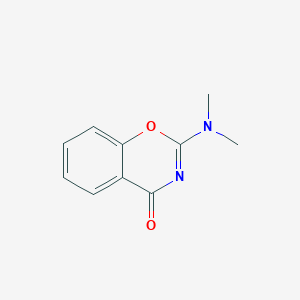
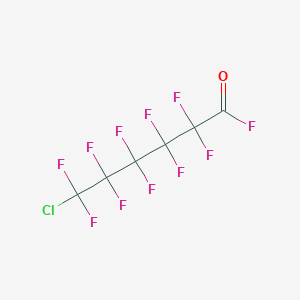

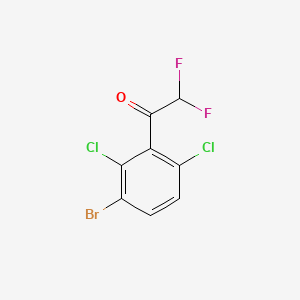



![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
